(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
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Overview
Description
(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate is an organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with a benzofuran derivative under basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, where the aldehyde reacts with an active methylene compound in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
Medicinal chemistry research may explore the compound’s potential as a therapeutic agent, particularly for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
- (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
Uniqueness
The uniqueness of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate lies in its specific structural features, such as the presence of the benzodioxole moiety and the chlorobenzylidene group. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H13ClO6 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C23H13ClO6/c24-15-4-1-13(2-5-15)9-21-22(25)17-7-6-16(11-19(17)30-21)29-23(26)14-3-8-18-20(10-14)28-12-27-18/h1-11H,12H2/b21-9- |
InChI Key |
IUZMCFDXELBBKL-NKVSQWTQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=C(C=C5)Cl)/O4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)Cl)O4 |
Origin of Product |
United States |
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